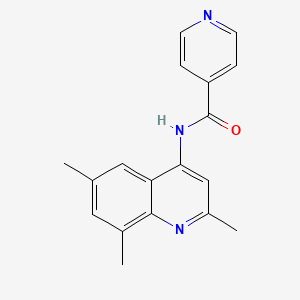
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure includes a quinoline ring substituted with methyl groups at positions 2, 6, and 8, and an isonicotinamide moiety attached at position 4.
Métodos De Preparación
The synthesis of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution with Methyl Groups: The quinoline ring is then methylated at positions 2, 6, and 8 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the methylated quinoline with isonicotinic acid or its derivatives under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Análisis De Reacciones Químicas
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the isonicotinamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the substituents on the quinoline ring or the isonicotinamide moiety.
Aplicaciones Científicas De Investigación
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in DNA synthesis and repair.
Industrial Applications: The compound is utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and repair processes . Additionally, it can interact with receptors involved in cell signaling pathways, modulating cellular responses and exerting its biological effects.
Comparación Con Compuestos Similares
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: can be compared with other quinoline derivatives such as:
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide: Similar in structure but with a nicotinamide moiety instead of isonicotinamide.
2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile: Another quinoline derivative with different substituents and biological activities.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-15(9-11)16(10-13(3)20-17)21-18(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIZCKCYXSNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














